N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide
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Description
N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C13H14ClNO2S2 and its molecular weight is 315.83. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Metabolic Studies
- Herbicide Metabolism : Chloroacetamide herbicides like acetochlor and alachlor, which are structurally related to N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2-(thiophen-3-yl)acetamide, have been studied for their metabolism in human and rat liver microsomes. These studies help understand the metabolic pathways and potential toxicological implications of such compounds (Coleman et al., 2000).
Environmental Impact
- Soil Interaction : Research on the reception and activity of chloroacetamide herbicides in soil, especially in the context of agricultural applications, is crucial. This includes understanding how these compounds interact with soil components and their effectiveness as herbicides (Banks & Robinson, 1986).
Biochemical Effects
- Inhibition of Fatty Acid Synthesis in Algae : Chloroacetamides like alachlor and metazachlor have been studied for their inhibitory effects on fatty acid synthesis in green algae. This research is significant for understanding the broader ecological impacts of such compounds (Weisshaar & Böger, 1989).
Pharmacological Research
- Drug Synthesis and Activity : The synthesis of novel derivatives containing the chloroacetamide structure and their evaluation for potential pharmacological activities, such as anti-inflammatory properties, is an area of active research (Sunder & Maleraju, 2013).
Molecular Interactions
- Amide Derivatives and Anion Coordination : Studies on the different spatial orientations of amide derivatives like N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide contribute to our understanding of molecular interactions and potential applications in material science or drug design (Kalita & Baruah, 2010).
Properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2-thiophen-3-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2S2/c1-17-10(11-2-3-12(14)19-11)7-15-13(16)6-9-4-5-18-8-9/h2-5,8,10H,6-7H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLRZPHIKYGKGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)CC1=CSC=C1)C2=CC=C(S2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.